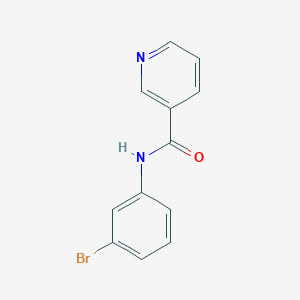
N-(3-Bromphenyl)pyridin-3-carboxamid
Übersicht
Beschreibung
N-(3-bromophenyl)pyridine-3-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPC is a pyridine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
N-(3-bromophenyl)pyridine-3-carboxamide is believed to work by binding to a specific site on ion channels, causing a conformational change that alters their function. This can result in changes in the flow of ions across the cell membrane, which can affect a range of physiological processes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel function, the inhibition of certain enzymes, and the activation of certain signaling pathways. These effects can have a range of implications for various biological processes, including nerve and muscle function, inflammation, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-bromophenyl)pyridine-3-carboxamide in lab experiments is its selectivity for certain types of ion channels, which can allow for more targeted and specific studies. Additionally, N-(3-bromophenyl)pyridine-3-carboxamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using N-(3-bromophenyl)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a range of potential future directions for research on N-(3-bromophenyl)pyridine-3-carboxamide. One area of interest is in the development of new therapeutic applications for N-(3-bromophenyl)pyridine-3-carboxamide, particularly in the treatment of ion channel-related disorders, such as epilepsy and cardiac arrhythmias. Additionally, further studies on the mechanism of action of N-(3-bromophenyl)pyridine-3-carboxamide and its effects on various physiological processes could lead to new insights into the function of ion channels and other important biological processes.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-(3-Bromphenyl)pyridin-3-carboxamid wurde auf sein antibakterielles Potenzial untersucht. In einer Studie, die sich auf die Behandlung von bakterieller Welke an Tomaten konzentrierte, die durch Ralstonia solanacearum verursacht wird, wurden neuartige Pyridin-3-carboxamid-Analoga synthetisiert. Unter diesen zeigte Verbindung 4a eine außergewöhnliche Wirksamkeit gegen R. solanacearum. Es verbesserte die Krankheitsresistenz von Tomatenpflanzen signifikant, reduzierte die Infektionsraten und hemmte das Pathogenwachstum . Forscher untersuchen weiterhin seine antibakteriellen Mechanismen und möglichen Anwendungen in der Landwirtschaft.
Materialwissenschaften und Organische Elektronik
Pyridin-3-carboxamid-Verbindungen könnten Anwendungen in der Materialwissenschaft und organischen Elektronik finden. Ihre konjugierten Strukturen können zu Halbleitereigenschaften beitragen, was sie für organische Photovoltaik, Leuchtdioden (LEDs) und Feldeffekttransistoren (FETs) relevant macht.
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Landwirtschaft über die Arzneimittelforschung bis hin zur Materialwissenschaft. Forscher erforschen weiterhin seine vielseitigen Anwendungen, und weitere Studien werden zusätzliche Verwendungen für diese faszinierende Verbindung aufdecken . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILYJCDSGEIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



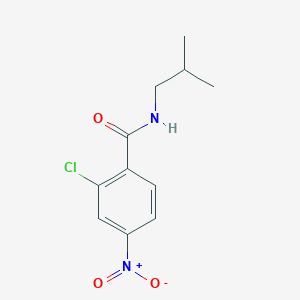
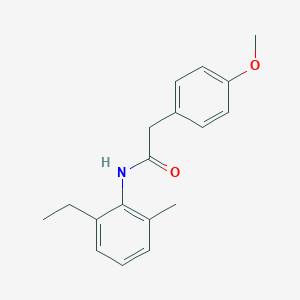
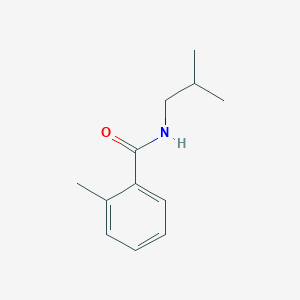
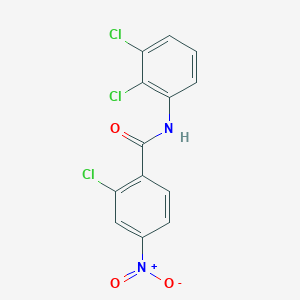

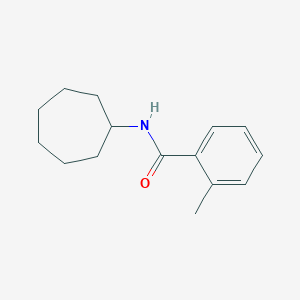

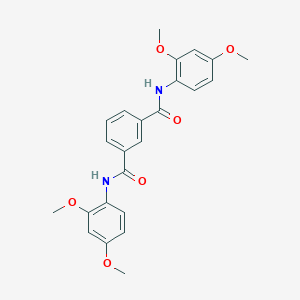
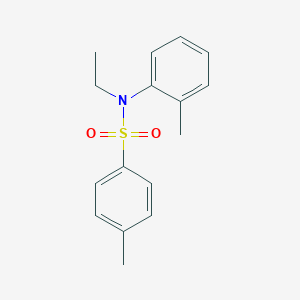
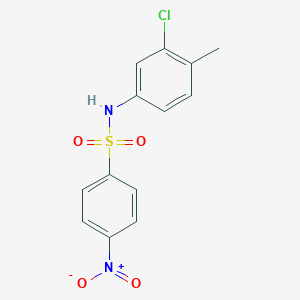
![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)
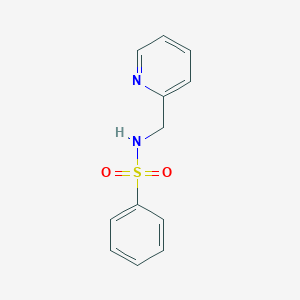
![N-[3-(diethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B404885.png)
